N-(2-chloroacetyl)furan-2-carboxamide

Description

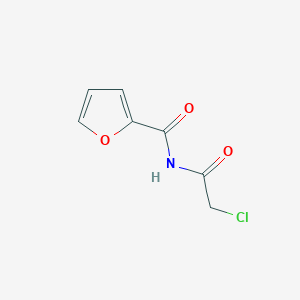

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroacetyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-6(10)9-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSPVQPVXDMHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the N-(2-chloroacetyl)furan-2-carboxamide molecule. The expected spectrum would show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) protons of the chloroacetyl group, and the amide proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan-H | 6.5 - 7.5 | dd, d, d |

| -NH- | 8.0 - 9.0 | s (broad) |

Note: This is a predicted data table based on analogous structures, as experimental data is unavailable.

¹³C NMR spectroscopy would be employed to determine the number and types of carbon atoms in the molecule. The spectrum would be expected to show distinct peaks for the carbonyl carbons of the amide and the chloroacetyl group, the carbons of the furan ring, and the methylene carbon of the chloroacetyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 155 - 165 |

| C=O (Acetyl) | 165 - 175 |

| Furan-C | 110 - 150 |

Note: This is a predicted data table based on analogous structures, as experimental data is unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of both the amide and the chloroacetyl group, and the C-O and C-H vibrations of the furan ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=O Stretch (Acetyl) | 1700 - 1740 |

Note: This is a predicted data table based on analogous structures, as experimental data is unavailable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, which allows for the validation of its molecular formula (C₇H₆ClNO₃). The high accuracy of this technique can distinguish between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be obtained as a crystalline solid, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Complementary Analytical Methods for Purity and Identity

In addition to the primary spectroscopic techniques, other analytical methods would be essential to establish the purity and confirm the identity of the compound. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and elemental analysis would be routinely used to assess the purity of the synthesized compound.

Mechanistic Organic Chemistry and Reactivity Profiles

Nucleophilic Substitution Reactions at the Chloroacetyl Group

The chloroacetyl group is the most reactive site on N-(2-chloroacetyl)furan-2-carboxamide for nucleophilic attack. The presence of an alpha-chlorine atom adjacent to a carbonyl group makes the methylene (B1212753) carbon highly electrophilic and susceptible to substitution reactions. This reactivity is a cornerstone of the chemical utility of α-haloacetamides.

The chlorine atom on the acetyl group is a good leaving group, readily displaced by a variety of nucleophiles. This chemical behavior is characteristic of N-substituted 2-chloroacetamides, which react with nitrogen, oxygen, and sulfur nucleophiles to form a diverse range of products. researchgate.net The general mechanism follows a nucleophilic acyl substitution pathway, which proceeds in two steps through a tetrahedral intermediate. libretexts.orgyoutube.com

Amines : Primary and secondary amines react with the chloroacetyl moiety to yield the corresponding N-substituted glycinamides. This reaction is a common method for introducing an amino group and is fundamental in the synthesis of more complex molecules.

Thiols : Thiols and thiolate anions are excellent nucleophiles and react efficiently to displace the chloride, forming thioether linkages. Inspired by biological processes, one-pot multicomponent reactions involving a furan (B31954), a thiol, and an amine can lead to the formation of stable N-pyrrole products, showcasing the high reactivity of these species. nih.gov

Oxygen Nucleophiles : Alcohols and phenols can also act as nucleophiles, though they are generally less reactive than amines or thiols and may require basic conditions to form the corresponding alkoxide for the reaction to proceed efficiently. researchgate.net

The table below summarizes typical nucleophilic substitution reactions at the chloroacetyl group.

| Nucleophile (Nu-H) | Reagent Example | Product Type |

| Amine | R-NH₂ | Furan-2-CO-NH-CO-CH₂-NH-R |

| Thiol | R-SH | Furan-2-CO-NH-CO-CH₂-S-R |

| Alcohol/Phenol | R-OH | Furan-2-CO-NH-CO-CH₂-O-R |

The chloroacetyl group is a key precursor in the synthesis of various heterocyclic systems, most notably β-lactams (azetidinones). derpharmachemica.com These four-membered cyclic amides are core structures in many antibiotic families. mdpi.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a prominent method for forming the azetidinone ring. mdpi.com

In the context of this compound, while the molecule itself does not directly cyclize, its chloroacetyl chloride precursor is a classic reagent in these reactions. For instance, the reaction of chloroacetyl chloride with an imine (a Schiff base) in the presence of a base like triethylamine (B128534) leads to the formation of a 3-chloro-azetidinone. mdpi.commdpi.com

Furthermore, N-chloroacetyl derivatives of amino acids can undergo base-assisted intramolecular cyclization to form 4-carboxy-2-azetidinones. researchgate.net This process involves the intramolecular alkylation where the enolate of the amino acid derivative attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming the β-lactam ring. researchgate.net

Transformations of the Furan Ring System

The furan ring in this compound is an aromatic system that can undergo transformations, although its reactivity is modulated by the deactivating carboxamide substituent.

Furan is an aromatic, five-membered heterocycle. pharmaguideline.com The aromaticity arises from the delocalization of six π-electrons (four from the double bonds and two from an oxygen lone pair). pharmaguideline.compearson.com Compared to benzene (B151609), furan is significantly more reactive towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.comuoanbar.edu.iq Electrophilic attack preferentially occurs at the C-2 position, as the resulting carbocation intermediate is better stabilized by resonance. pearson.comuoanbar.edu.iq

However, in this compound, the furan ring is substituted at the C-2 position with an electron-withdrawing N-(chloroacetyl)carboxamide group. This group deactivates the furan ring towards electrophilic attack. Despite this deactivation, reactions can still occur, often directed to other positions on the ring. For example, palladium-catalyzed C-H activation strategies have been developed for the regioselective arylation and alkylation at the C-3 position of furan-2-carboxamides using a directing group. researchgate.net

The table below outlines the properties of the furan ring system.

| Property | Description | Citation |

| Aromaticity | Aromatic due to 6 delocalized π-electrons. Resonance energy is lower than that of pyrrole and thiophene. | pharmaguideline.comuoanbar.edu.iq |

| Reactivity | More reactive than benzene towards electrophilic substitution. | pearson.com |

| Regioselectivity | Electrophilic attack favors the C-2 position in unsubstituted furan. | pearson.comuoanbar.edu.iq |

| Substituent Effect | The C-2 carboxamide group is electron-withdrawing, deactivating the ring towards electrophilic substitution. |

The furan-2-carboxamide moiety can participate in metal chelation. The oxygen atom of the furan ring, along with the oxygen and nitrogen atoms of the carboxamide linker, can act as donor atoms to coordinate with metal ions. nih.gov

Recent studies have shown that furan-2-carboxamide derivatives can act as multidentate ligands in the formation of metal complexes. For example, furan-2-carboxamide-based aroylthiourea derivatives have been used to synthesize binuclear arene ruthenium complexes. nih.gov In these complexes, the ligand coordinates to the metal center through a mixed monobasic bidentate mode involving nitrogen and oxygen (N^O) or nitrogen and sulfur (N^S) atoms. nih.gov While direct participation of the furan oxygen was not specified in this particular complex, the potential for furan derivatives to act as chelating agents is well-established in coordination chemistry. nih.govchemrevlett.com

Reactivity at the Carboxamide Linkage

The carboxamide (amide) linkage is the most stable and least reactive of the functional groups in this compound. Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. youtube.com

Hydrolysis of the amide bond to yield furan-2-carboxylic acid and 2-chloroacetamide is possible but generally requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases. youtube.com The stability of the amide bond is evident from the synthetic procedures used to create furan-2-carboxamides, which often involve reacting a more reactive carboxylic acid derivative (like an acyl chloride) with an amine. mdpi.commdpi.com

Electronic Effects on Amide Reactivity

The reactivity of the amide bond in this compound is significantly influenced by the electronic properties of both the furan ring and the N-chloroacetyl group.

The furan ring is an electron-rich aromatic heterocycle. However, when attached to a carbonyl group at the 2-position, the furan ring acts as an electron-withdrawing group via resonance, delocalizing the electron density from the ring towards the carbonyl oxygen. This effect is somewhat counteracted by the inductive electron-donating effect of the ring. The net result is a modulation of the electron density on the furan-2-carbonyl group.

The N-chloroacetyl group is strongly electron-withdrawing due to the inductive effect of the chlorine atom and the carbonyl group. This has several important consequences for the reactivity of the molecule:

Decreased Nucleophilicity of the Amide Nitrogen: The presence of two adjacent carbonyl groups (one from the furan-2-carboxamide and one from the chloroacetyl moiety) significantly delocalizes the lone pair of electrons on the nitrogen atom. This imide-like structure reduces the basicity and nucleophilicity of the nitrogen atom compared to a simple amide.

Increased Electrophilicity of the Carbonyl Carbons: The electron-withdrawing nature of the substituents increases the partial positive charge on both carbonyl carbons, making them more susceptible to nucleophilic attack. However, the amide carbonyl of the furan-2-carboxamide is generally less reactive than a ketone or an ester due to the resonance stabilization from the nitrogen atom.

Enhanced Acidity of the N-H Proton: The strong electron-withdrawing character of the two flanking acyl groups increases the acidity of the N-H proton, making it more readily deprotonated by a base.

Reactivity of the Chloroacetyl Group: The α-chloro position is activated towards nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent carbonyl group stabilizes the transition state of an S(_N)2 reaction. This makes the chloroacetyl moiety a versatile handle for further chemical modifications.

The interplay of these electronic effects is summarized in the table below.

| Electronic Effects on the Reactivity of this compound | |

| Functional Group | Electronic Effect |

| Furan Ring (at C2 of carbonyl) | Electron-withdrawing (resonance), modulating carbonyl reactivity |

| N-Chloroacetyl Group | Strongly electron-withdrawing (inductive and resonance) |

| Amide Nitrogen | Reduced nucleophilicity and basicity |

| Amide N-H Proton | Increased acidity |

| Chloroacetyl Methylene Carbon | Activated for nucleophilic substitution |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the optimized geometry and electronic properties of molecules. For furan (B31954) derivatives, DFT calculations, often using methods like B3LYP with basis sets such as 6–311++G(d,p), provide a detailed picture of bond lengths, bond angles, and dihedral angles. researchgate.net These calculations help in understanding the molecule's three-dimensional conformation, which is crucial for its reactivity and interactions.

Studies on related furan-2-carboxamide structures reveal that the central amide fragment is often planar or nearly planar. nih.gov The furan and phenyl rings in similar molecules, like N-(2-nitrophenyl)furan-2-carboxamide, are typically rotated relative to this central plane. nih.govnih.gov For N-(2-chloroacetyl)furan-2-carboxamide, DFT would likely predict a specific orientation of the furan ring, the amide linkage, and the chloroacetyl group, influenced by electronic effects and steric hindrance.

Electronic structure analysis derived from DFT calculations includes the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). digitaloceanspaces.com The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. digitaloceanspaces.com For furan derivatives, these calculations help identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. digitaloceanspaces.com

Table 1: Illustrative DFT-Calculated Parameters for Furan-2-Carboxamide Analogs

This table presents hypothetical but representative data based on typical values for similar structures to illustrate the outputs of DFT calculations.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

| C=O Bond Length | 1.23 Å | Reflects the double bond character |

| C-N Bond Length | 1.35 Å | Indicates partial double bond character (amide resonance) |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, are instrumental in predicting and interpreting spectroscopic data, such as Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. globalresearchonline.netnih.gov By calculating harmonic vibrational frequencies, researchers can assign the absorption bands observed in experimental IR and Raman spectra to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net

For a molecule like this compound, theoretical spectra would show characteristic peaks for:

N-H stretching: Typically in the 3300-3450 cm⁻¹ region. mdpi.com

C=O stretching (amide I): Strong absorption around 1650-1680 cm⁻¹. mdpi.com

C=O stretching (chloroacetyl): Expected at a higher frequency than the amide carbonyl.

Furan ring C-H and C=C stretching: Vibrations characteristic of the heterocyclic ring. globalresearchonline.net

C-N stretching: Vibrations associated with the amide linkage.

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). globalresearchonline.net These calculations provide information about electronic transitions between molecular orbitals. For furan derivatives, the spectra typically show π→π* transitions, which are responsible for their UV absorption properties. globalresearchonline.net The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational model. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Theoretical modeling is a powerful tool for exploring the potential chemical transformations of this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely pathways, locate transition states, and calculate activation energies. This analysis helps in understanding the kinetics and thermodynamics of reactions such as nucleophilic substitution at the chloroacetyl group or reactions involving the furan ring. researchgate.net

Furan and its derivatives are known to undergo various reactions, including electrophilic aromatic substitution and cycloadditions. numberanalytics.com Computational studies can model the approach of a reactant, the formation of intermediates, and the structure of the transition state connecting reactants to products. For instance, modeling the reaction with a nucleophile would involve calculating the energy barrier for the displacement of the chloride ion, providing insight into the reactivity of the α-chloro amide moiety. Such studies are crucial for predicting reaction outcomes and designing synthetic routes. mdpi.comresearchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.org This method is invaluable for understanding the potential mechanisms of interaction at a molecular level, without implying biological activity. For furan-2-carboxamide derivatives, docking studies have been performed to investigate their binding modes with various protein targets. nih.govresearchgate.net

In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein. The software then explores various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity. ijper.org Key interactions that are often analyzed include:

Hydrogen Bonds: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, and can form crucial interactions with amino acid residues in the receptor's active site. researchgate.net

Hydrophobic Interactions: The furan ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic furan ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan. ijper.org

Studies on similar furan-2-carboxamides have suggested that the carbonyl group is often critical for interacting with key residues in a binding cavity. nih.gov Docking simulations can provide a structural hypothesis for how this compound might interact with a given receptor, guiding the design of new molecules with potentially enhanced binding characteristics. mdpi.comresearchgate.net

Table 2: Common Interacting Amino Acid Residues with Furan-2-Carboxamide Scaffolds in Docking Studies

This table is a generalized representation based on published docking studies of analogous compounds.

| Interaction Type | Potential Amino Acid Partners | Moiety Involved in this compound |

| Hydrogen Bond Donor | Asp, Glu, Ser | Amide N-H |

| Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln | Amide C=O, Furan Oxygen, Acetyl C=O |

| Pi-Pi Stacking | Phe, Tyr, Trp | Furan Ring |

| Hydrophobic Interaction | Ala, Val, Leu, Ile | Furan Ring, Acetyl CH2 |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity. These models use calculated molecular descriptors to predict the reactivity of new or untested compounds. For furan derivatives, QSRR and the related Quantitative Structure-Property Relationship (QSPR) studies have been used to analyze properties like corrosion inhibition. digitaloceanspaces.com

To build a QSRR model for a series of furan-2-carboxamides including this compound, one would first calculate a variety of molecular descriptors. nih.gov These can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Steric/Topological: Molecular volume, surface area, shape indices. nih.gov

Thermodynamic: Heat of formation. nih.gov

These descriptors are then used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a mathematical equation that relates them to a measured reactivity parameter (the dependent variable). digitaloceanspaces.com Such models can provide valuable insights into the structural features that govern the reactivity of this class of compounds, facilitating the predictive design of molecules with desired chemical properties. nih.govnih.gov

Rational Design and Synthesis of Functional Derivatives

Diversification Strategies Based on the Chloroacetyl Group

The chloroacetyl moiety serves as a highly versatile chemical handle for the introduction of diverse functionalities, primarily through nucleophilic substitution reactions. This has been a cornerstone of derivatization strategies, allowing for the exploration of a broad chemical space.

Introduction of Varied Nitrogen-Containing Heterocyclic Moieties

A prominent strategy for modifying the chloroacetyl group involves its reaction with various nitrogen-containing heterocycles. This approach has led to the synthesis of compounds with a wide range of structural diversity. For instance, a diversity-oriented synthesis has been developed where a furan-2-carboxamide core was elaborated to introduce carbohydrazide (B1668358) and 1,2,3-triazole functionalities. nih.govresearchgate.net

In a convergent synthetic approach, N-(prop-2-yn-1-yl)furan-2-carboxamide can be prepared and subsequently reacted with various aryl azides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a series of 1,2,3-triazole derivatives. nih.gov This method highlights the utility of the chloroacetyl group as a precursor to other reactive functionalities, which then participate in forming heterocyclic rings. The general synthetic scheme involves the initial acylation of anilines with bromoacetyl chloride, followed by substitution with sodium azide (B81097) to form the necessary azide intermediates. nih.gov

The introduction of these nitrogen-rich heterocyclic rings, such as triazoles, is a well-established strategy in medicinal chemistry. drughunter.com Triazoles can act as stable linkers and are capable of forming hydrogen bonds, which can be crucial for molecular interactions. nih.gov

Scaffold Extension and Molecular Hybridization

Scaffold extension and molecular hybridization are key strategies to enhance the molecular complexity and explore new interactions with biological targets. The chloroacetyl group of N-(2-chloroacetyl)furan-2-carboxamide is an ideal starting point for such modifications.

Molecular hybridization, the combination of two or more pharmacophores into a single molecule, has also been explored. Furan-2-carboxamide moieties have been incorporated into hybrid molecules containing other heterocyclic systems such as pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline. researchgate.net The synthesis of these hybrids often involves the straightforward amide coupling of furan-2-carbonyl chloride with the desired heterocyclic amine. This strategy aims to combine the favorable properties of each constituent moiety to create a new chemical entity with potentially synergistic or novel activities.

Furan (B31954) Ring Modifications and Substituent Effects on Reactivity

Modifications to the central furan ring, including its fusion to other aromatic systems and its replacement with bioisosteric alternatives, represent another important avenue for the rational design of new derivatives.

Synthesis of Naphthofuran and Benzofuran (B130515) Analogues

The synthesis of benzofuran and naphthofuran analogues of furan-2-carboxamide has been pursued to create more rigid and extended aromatic systems. A modular synthetic route to access a wide range of C3-substituted benzofuran-2-carboxamides has been developed. mdpi.com This method utilizes an 8-aminoquinoline (B160924) (AQ) directing group to facilitate palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. mdpi.com Following the introduction of the desired substituent, the directing group can be removed and replaced with various amines through a transamidation procedure. mdpi.com

The general synthesis of naphthofurans has been extensively reviewed, with various strategies available that can be adapted for the preparation of naphthofuran-2-carboxamide derivatives. researchgate.neteurjchem.com These methods often involve the cyclization of appropriately substituted naphthols. For example, N-aryl naphtho[2,1-b]furan-2-carboxamides have been synthesized, demonstrating the feasibility of creating these extended fused-ring systems. researchgate.net The reactivity of the furan ring is altered upon fusion to a benzene (B151609) or naphthalene (B1677914) ring system, influencing its susceptibility to further chemical transformations.

Bioisosteric Replacements within the Furan Moiety

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design. In the context of furan-2-carboxamides, the furan ring itself can be considered for bioisosteric replacement. Common bioisosteres for aromatic rings like furan include other five-membered heterocycles such as thiophene, pyrrole, and thiazole (B1198619). cambridgemedchemconsulting.com These replacements can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.

While direct bioisosteric replacement of the furan in this compound has been a conceptual strategy, a notable application of this principle has been the use of the furan-2-carboxamide moiety as a bioisosteric replacement for a labile furanone (lactone) ring in other classes of molecules. nih.govresearchgate.netnih.gov This particular replacement was designed to improve the chemical stability of the parent compounds while maintaining their biological activity. nih.gov Furthermore, theoretical studies have explored the quantitative similarities between furan, carboxylic acid, and sulfonamide as bioisosteric groups, providing a basis for rational replacements in drug design. nih.gov

Amide Bond Modifications and Isosters (e.g., Thiourea (B124793) Derivatives)

The amide bond is a critical structural element in this compound, and its modification or replacement with isosteres can significantly impact the molecule's conformation and hydrogen bonding capabilities.

A common amide isostere is the thiourea group. A series of carbamothioyl-furan-2-carboxamide derivatives, which are essentially thiourea analogues, have been synthesized. researchgate.net The synthesis involves a one-pot reaction where furan-2-carbonyl chloride is first treated with potassium thiocyanate (B1210189) to form an in-situ furoyl isothiocyanate. This reactive intermediate is then reacted with various primary amines to yield the target thiourea derivatives. researchgate.net

Structure-Reactivity Relationship Studies of Novel Derivatives

The core structure of this compound, which combines a furan ring, an amide linkage, and a reactive chloroacetyl group, offers multiple avenues for chemical modification to modulate its reactivity and biological activity. Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies on analogous furan-2-carboxamide derivatives have provided valuable insights into how specific structural alterations influence their chemical behavior and therapeutic potential. These studies typically focus on three primary regions of the molecule: the furan ring, the amide linker, and the terminal electrophilic group.

The chloroacetyl moiety is a key functional component, acting as an electrophile that can react with various nucleophiles. researchgate.net The reactivity of the carbon-chlorine bond is central to its utility as a synthetic intermediate and its mechanism of action in biological systems. tandfonline.comtandfonline.com Modifications to this group, such as replacing the chlorine atom with other halogens or functional groups, would directly impact its electrophilicity and reaction kinetics.

Systematic modifications of the furan-2-carboxamide scaffold have been explored to develop compounds with enhanced biological profiles, particularly in antimicrobial and anticancer research. mdpi.comsemanticscholar.org For instance, the introduction of substituents onto the furan ring can significantly alter the electronic properties and steric profile of the entire molecule. In a series of novel carbamothioyl-furan-2-carboxiamide derivatives, the presence of electron-donating substituents on an associated phenyl ring was found to increase their anti-cancer activity. mdpi.com Specifically, a para-methyl-substituted derivative exhibited greater anti-cancer efficacy compared to other analogs. mdpi.com

Furthermore, the nature of the linker and terminal groups plays a crucial role in determining the biological activity of furan-2-carboxamide derivatives. In the development of antibiofilm agents targeting P. aeruginosa, a diversity-oriented synthesis approach revealed that derivatives incorporating carbohydrazide and triazole linkers showed significant activity. nih.govnih.gov Conversely, derivatives with a 1,4-diaminobenzene linker exhibited reduced activity. nih.gov This suggests that the geometry and electronic nature of the linker are critical for effective interaction with biological targets. nih.govnih.gov

In another study on antimicrobial activity, the introduction of a 2,4-dinitrophenylhydrazone moiety to the furan-2-carboxamide scaffold resulted in derivatives with notable activity against E. coli. benthamdirect.comeurekaselect.com This highlights the impact of appending larger, electronically distinct functional groups to the core structure. The table below summarizes findings from studies on related furan-2-carboxamide derivatives, illustrating the relationship between structural modifications and observed activity.

Table 1: Structure-Activity Relationship of Furan-2-Carboxamide Derivatives

| Core Scaffold | Modification/Derivative Type | Key Structural Change | Observed Activity/Reactivity | Reference |

|---|---|---|---|---|

| Furan-2-Carboxamide | Carbamothioyl Derivative | Addition of electron-donating groups (e.g., p-methyl) on the phenyl ring. | Increased anti-cancer activity against HepG2, Huh-7, and MCF-7 cell lines. | mdpi.com |

| Furan-2-Carboxamide | Carbohydrazides and Triazoles | Bioisosteric replacement of a furanone ring with furan-2-carboxamide and addition of carbohydrazide/triazole linkers. | Significant antibiofilm activity against P. aeruginosa. | nih.govnih.gov |

| Furan-2-Carboxamide | 2,4-Dinitrophenylhydrazone | Addition of a 2,4-dinitrophenylhydrazone moiety. | Most active antibacterial compounds against E. coli strain in the series. | benthamdirect.comeurekaselect.com |

Applications in Advanced Chemical Research

Utility as Key Synthetic Intermediates for Complex Organic Molecules

The primary utility of N-(2-chloroacetyl)furan-2-carboxamide in synthetic chemistry stems from the reactivity of its chloroacetyl group. The carbon atom adjacent to the chlorine is electrophilic, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of the N-(furan-2-carbonyl)glycinamide scaffold into a wide array of more complex molecular structures.

Research has shown that α-chloroacetamide derivatives are valuable precursors for creating larger, multifunctional molecules. researchgate.net By reacting this compound with various nucleophiles such as amines, thiols, or alcohols, chemists can forge new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This capability is crucial for building libraries of compounds for drug discovery and other applications where molecular diversity is key. For instance, its reaction with primary or secondary amines yields N-substituted glycinamide (B1583983) derivatives, a common structural motif in medicinal chemistry. nih.govresearchgate.netnih.gov

Building Blocks in Heterocyclic Compound Synthesis

Beyond simple substitution, this compound serves as a powerful building block for the construction of new heterocyclic rings. The chloroacetyl moiety can react with molecules containing two nucleophilic sites (binucleophiles), leading to cyclization reactions that form new ring systems attached to the furan-2-carboxamide core.

For example, chloroacetamide derivatives are known to be versatile precursors for synthesizing various heterocyclic systems. researchgate.net The reaction of this compound with reagents like thiourea (B124793) or thioamides can yield thiazole (B1198619) derivatives. Similarly, reactions with hydrazines or amidines can be employed to construct diazines, pyrazoles, or imidazoles. This strategy provides a modular approach to creating diverse and complex heterocyclic scaffolds, which are of significant interest due to their prevalence in biologically active compounds. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant (Binucleophile) | Resulting Heterocyclic Ring | Potential Compound Class |

|---|---|---|

| Thiourea | Thiazole | Furoyl-aminothiazoles |

| Phenylhydrazine | Pyrazole | Furoyl-pyrazolones |

| Amidines | Imidazole (B134444) | Furoyl-aminoimidazoles |

Research into Agrochemical Chemistry (focus on chemical mechanisms and compound design)

The furan (B31954) ring is a recognized pharmacophore present in numerous natural and synthetic bioactive compounds, including agrochemicals. nih.govresearchgate.netresearchgate.net Consequently, derivatives of furan-2-carboxamide are actively investigated for potential applications in agriculture. The design of new agrochemicals often involves combining known active scaffolds (like furan) with functional groups that can modulate activity, selectivity, and environmental persistence.

The this compound structure provides a template for designing new herbicides and fungicides. The furan-carboxamide portion can interact with biological targets, while the side chain can be modified to fine-tune the molecule's properties. For example, structurally related 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides have been prepared and shown to possess root growth-inhibitory activity, indicating potential as herbicides. nih.gov The chloroacetyl group itself is a feature of some commercial herbicides, acting as an alkylating agent that disrupts essential biological processes in target weeds.

A particularly promising area of agrochemical research for this scaffold is in the development of Insect Growth Regulators (IGRs). IGRs are compounds that interfere with the life cycle of insect pests, often with greater selectivity and lower toxicity to non-target organisms than conventional insecticides. nih.gov

One major class of IGRs is the chitin (B13524) synthesis inhibitors (CSIs), which disrupt the molting process in insects by blocking the formation of chitin, a key component of their exoskeletons. numberanalytics.comnih.govresearchgate.netnumberanalytics.com Many commercial CSIs, such as benzoylphenylureas (e.g., diflubenzuron), contain an amide or urea (B33335) linkage. numberanalytics.comresearchgate.net The this compound scaffold can be considered a precursor for novel IGRs. Through reaction with substituted anilines and subsequent transformations, it can be converted into more complex acylurea or related structures. Researchers actively synthesize and test novel thiourea, thiosemicarbazide, and oxadiazole derivatives containing a furan-2-carboxamide core as potential IGRs against pests like Spodoptera littoralis. researchgate.netacs.orgsemanticscholar.org The design strategy involves using the furan-carboxamide as a core unit and modifying the rest of the molecule to optimize interaction with insect-specific targets like chitin synthase. patsnap.com

Development of Novel Organic Reagents and Catalysts

While not a reagent or catalyst in its own right, this compound holds potential as a precursor for the synthesis of specialized organic reagents or ligands for catalysis. The combination of a furan ring and an amide group provides multiple potential coordination sites (the furan oxygen, the amide oxygen, and the nitrogen atom).

By reacting the chloroacetyl group with chelating moieties, it is possible to synthesize custom ligands for transition metal catalysis. For example, reaction with a thiol-containing pyridine (B92270) or imidazole could create a tridentate N,S,O-ligand. Such ligands are valuable in developing catalysts for a range of organic transformations, including cross-coupling and oxidation reactions. The furan-carboxamide backbone provides a rigid and tunable platform to control the steric and electronic properties of the resulting metal complex.

Exploration in Materials Science Precursors

The rigid, planar structure of the furan ring and the hydrogen-bonding capability of the amide group make this compound and its derivatives interesting candidates for materials science applications. Furan-based polymers, particularly polyamides and polyesters, are being explored as bio-renewable alternatives to petroleum-derived plastics. acs.orgbohrium.comresearchgate.net

The bifunctional nature of this compound allows it to act as a monomer precursor. For instance, the chloroacetyl group could be converted to an amine or carboxylic acid, creating an A-B type monomer suitable for polycondensation reactions. The resulting furan-containing polyamides could exhibit high thermal stability and desirable mechanical properties due to the aromatic nature of the furan ring and strong intermolecular hydrogen bonding between amide linkages. researchgate.netstanford.edu Furthermore, the defined geometry and hydrogen bonding sites of furan-carboxamide derivatives suggest potential applications in supramolecular chemistry, where molecules self-assemble into ordered structures like liquid crystals or gels. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diflubenzuron |

| 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides |

| Thiazole |

| Thioamides |

| Thiourea |

| Hydrazines |

| Amidines |

| Diazines |

| Pyrazoles |

| Imidazoles |

| 2-Aminopyridine |

| Imidazopyridine |

| Thiosemicarbazide |

| Oxadiazole |

| Benzoylphenylureas |

| Acylurea |

| Pyridine |

| Polyamides |

Future Prospects and Research Frontiers

Development of More Efficient and Sustainable Synthetic Routes (e.g., Atom Economy, Green Chemistry)

The future synthesis of N-(2-chloroacetyl)furan-2-carboxamide will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A key metric in this endeavor is atom economy , which measures how many atoms from the reactants are incorporated into the final desired product. scranton.edubuecher.de For a typical synthesis of this compound from furan-2-carboxamide and 2-chloroacetyl chloride, the atom economy is inherently limited by the formation of a hydrogen chloride byproduct.

Future research will focus on catalytic methods that can improve this efficiency and minimize waste. numberanalytics.com This includes exploring solvent-free reaction conditions, such as mechanochemical synthesis, which uses mechanical energy to drive reactions, thereby reducing solvent-related pollution. numberanalytics.com Furthermore, sourcing the furan (B31954) ring from renewable biomass feedstocks like furfural (B47365) presents a sustainable alternative to petroleum-based starting materials. mdpi.comrsc.orgunive.it A carbonate-promoted C-H carboxylation of furan derivatives, for instance, offers a route that utilizes CO2 and avoids harsh oxidation steps. rsc.org

| Aspect | Traditional Synthetic Approach | Potential Green/Sustainable Approach |

|---|---|---|

| Starting Materials | Petroleum-derived precursors | Biomass-derived furfural for the furan moiety rsc.org |

| Solvents | Volatile organic compounds (e.g., DCM, THF) fishersci.co.uk | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions (mechanochemistry) numberanalytics.com |

| Catalysis | Stoichiometric reagents and harsh conditions | Transition metal catalysis, biocatalysis (enzymes) for milder conditions and higher selectivity numberanalytics.com |

| Atom Economy | Lower, due to stoichiometric byproducts (e.g., HCl) scranton.edu | Higher, through addition and rearrangement reactions with 100% theoretical atom economy scranton.edukccollege.ac.in |

| Waste Generation | Generates significant waste streams requiring treatment | Minimized waste through catalytic cycles and high atom economy buecher.de |

Exploration of Unconventional Reactivity and Rearrangements

The furan scaffold within this compound is known for its unique reactivity, which opens avenues for novel chemical transformations. While furans can undergo electrophilic aromatic substitution, they also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the furan acts as the diene. acs.orgpearson.comrsc.org The reactivity and selectivity of these reactions can be significantly influenced by substituents on the furan ring. rsc.org Future work will likely explore how the N-(2-chloroacetyl)carboxamide group modulates the diene character of the furan ring, potentially leading to the synthesis of complex polycyclic structures.

Furthermore, rearrangements of related furan-2-carboxamide structures have been documented. For example, the oxidative rearrangement of furan-2-carboximidamides proceeds through a carbodiimide (B86325) intermediate to yield N-acyl-N-(2-furyl)ureas. rsc.org Investigating similar oxidative or thermal conditions for this compound could uncover novel rearrangement pathways, providing access to new classes of heterocyclic compounds that are otherwise difficult to synthesize. rsc.org

| Reaction Type | Description | Potential for this compound |

|---|---|---|

| Diels-Alder Cycloaddition | [4+2] cycloaddition where the furan ring acts as a diene. acs.orgrsc.org | The electron-withdrawing nature of the substituent may decrease reactivity but could influence exo/endo selectivity, enabling the synthesis of complex bridged structures. rsc.org |

| Oxidative Rearrangement | Rearrangement of the molecular skeleton induced by an oxidizing agent, potentially involving carbodiimide intermediates. rsc.org | Could lead to the formation of novel heterocyclic systems like acylaminofurans or fused pyrimidine (B1678525) derivatives. rsc.org |

| Electrophilic Substitution | Substitution reactions on the furan ring, typically at the 5-position. nih.gov | Allows for further functionalization of the furan ring to create a library of diverse derivatives. |

| Ring-Opening Reactions | Cleavage of the furan ring under specific conditions (e.g., acidic, oxidative). | Provides a pathway to highly functionalized, linear aliphatic compounds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant frontier for producing this compound and its analogs. numberanalytics.comamidetech.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better purity, and improved safety, especially when handling hazardous reagents. amidetech.comunimi.it The synthesis of related nitrofuran pharmaceuticals has already been successfully demonstrated on safe and robust continuous flow platforms, highlighting the potential for this technology. researchgate.netnih.gov

Automated synthesis platforms can further accelerate research by enabling the rapid, parallel synthesis of libraries of related amide compounds. researchgate.netnih.gov By systematically varying the substituents on the furan ring or altering the acyl group, these platforms can quickly generate a diverse set of molecules for screening campaigns, significantly reducing the time from design to discovery. researchgate.net

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient due to high surface-area-to-volume ratio, enabling precise temperature control. numberanalytics.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and better heat dissipation. numberanalytics.com |

| Reaction Time | Can be lengthy, from hours to days. nih.gov | Significantly reduced, often to minutes, due to enhanced reaction kinetics. amidetech.comresearchgate.net |

| Scalability | Challenging to scale up, often requiring re-optimization. | Easily scalable by running the system for longer periods ("scaling out"). |

| Process Control | Limited control over reaction parameters. | Precise, real-time control and monitoring of reaction conditions. amidetech.com |

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding reaction mechanisms is fundamental to optimizing synthetic routes and discovering new reactivity. A significant challenge is the detection and characterization of transient species and reaction intermediates, which are often short-lived and present in low concentrations. acs.org Future research will increasingly rely on a combination of advanced spectroscopic techniques and high-level computational modeling to elucidate the mechanistic pathways involved in the synthesis and reactions of this compound.

For instance, high-resolution rotational spectroscopy has been used to experimentally characterize weakly-bound, pre-reactive intermediates in the Diels-Alder reaction of furan. acs.org This, combined with computational methods like Density Functional Theory (DFT), provides unprecedented insight into the early stages of a reaction that govern its stereoselectivity. acs.org These techniques could be applied to identify key intermediates, such as activated esters in amide bond formation or carbodiimides in potential rearrangements, providing a deeper understanding of the compound's chemical behavior. fishersci.co.ukrsc.org

| Technique | Type of Information Provided | Application Example |

|---|---|---|

| High-Resolution Rotational Spectroscopy | Precise molecular structures and intermolecular interactions of transient complexes in the gas phase. acs.org | Characterizing the geometry of pre-reactive intermediates in a Diels-Alder reaction involving the furan ring. acs.org |

| Time-Resolved IR/Raman Spectroscopy | Vibrational information on short-lived species, tracking bond formation and cleavage in real-time. | Monitoring the formation of an activated ester intermediate during amide synthesis. |

| Mass Spectrometry (e.g., ESI-MS) | Detection and mass identification of intermediates trapped from the reaction mixture. | Identifying potential rearrangement products or adducts. |

| Computational Chemistry (DFT, CCSD(T)) | Energies, structures, and properties of transition states and intermediates along a reaction pathway. acs.org | Mapping the potential energy surface for a novel rearrangement to predict its feasibility and outcome. acs.org |

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

| Application Area | AI/ML Tool or Approach | Specific Function |

|---|---|---|

| Compound Design | Generative Models (e.g., VAEs, GANs) | Design novel furan-2-carboxamide derivatives with desired properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models nih.gov | Predict biological activity, toxicity, or physicochemical properties based on molecular structure. nih.gov |

| Synthetic Route Planning | Retrosynthesis Software (e.g., Synthia, IBM RXN) chemcopilot.com | Propose step-by-step synthetic pathways from simple precursors to the target molecule. chemcopilot.comacs.org |

| Reaction Optimization | Predictive Algorithms | Identify optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. numberanalytics.comacs.org |

Q & A

Q. What are the standard synthetic protocols for N-(2-chloroacetyl)furan-2-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with chloroacetylamine intermediates. Key steps include:

- Amide bond formation : Use coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency due to improved solubility of intermediates .

- Temperature control : Lower temperatures (0–25°C) reduce undesired hydrolysis of the chloroacetyl group .

- Yield maximization : Purification via column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Purpose | Reference |

|---|---|---|---|

| Coupling Reagent | DCC/DMAP | Facilitate amide bond formation | |

| Solvent | DMF | Enhance intermediate solubility | |

| Temperature | 0–25°C | Minimize hydrolysis |

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by identifying protons on the furan ring (δ 6.3–7.5 ppm) and the chloroacetyl group (δ 3.8–4.2 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and monitors degradation under physiological conditions .

- X-ray Crystallography : Resolves molecular geometry and validates bond lengths/angles, particularly for the chloroacetyl moiety (C-Cl bond ~1.79 Å) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the biological activity of this compound derivatives?

Discrepancies often arise from structural variations (e.g., substituent positioning) and assay conditions. Methodological strategies include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing chloroacetyl with methyl or phenyl groups) to isolate bioactivity drivers .

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce inter-study variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2, explaining activity differences .

Table 2: Substituent Effects on Bioactivity

Q. What experimental designs are critical for studying the stability of this compound under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS. The chloroacetyl group is prone to hydrolysis at pH > 7 .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C) .

- Light sensitivity tests : Exposure to UV light (254 nm) for 24 hours assesses photodegradation pathways .

Q. How can crystallization challenges be addressed for X-ray structure determination of this compound?

- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystallization and improve crystal quality .

- SHELX refinement : Employ SHELXL for high-resolution data (d < 0.8 Å) to resolve disorder in the furan ring .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation during data collection .

Methodological Best Practices

- Data contradiction resolution : Cross-validate NMR and X-ray results with computational models (e.g., Gaussian for DFT calculations) to confirm molecular conformations .

- Bioactivity assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.